2-[(4-Aminophenyl)sulfanyl]benzonitrile
Description
Its molecular formula is C₁₃H₁₀N₂S, with a monoisotopic mass of 226.05647 Da . This compound is marketed as a building block for organic synthesis, priced at €376.00 for 50 mg, reflecting its specialized role in research .
Properties
IUPAC Name |
2-(4-aminophenyl)sulfanylbenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2S/c14-9-10-3-1-2-4-13(10)16-12-7-5-11(15)6-8-12/h1-8H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUGPUIIHUVWKED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)SC2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Aminophenyl)sulfanyl]benzonitrile typically involves the nucleophilic aromatic substitution reaction. One common method includes the reaction of 4-aminothiophenol with 2-chlorobenzonitrile under basic conditions. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) with a base such as potassium carbonate (K2CO3) to facilitate the substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Aminophenyl)sulfanyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form corresponding amines.
Substitution: The sulfanyl group can participate in further substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Various electrophiles can be introduced using reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-[(4-Aminophenyl)sulfanyl]benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(4-Aminophenyl)sulfanyl]benzonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The sulfanyl and amino groups can form hydrogen bonds and other interactions with target molecules, influencing their activity and function .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural or functional similarities with 2-[(4-Aminophenyl)sulfanyl]benzonitrile. Key differences in substitution patterns, electronic properties, and applications are highlighted:
Table 1: Structural and Functional Comparison
Key Structural and Functional Differences:
Substitution Position and Electronic Effects: The ortho-sulfanyl-aminophenyl group in the target compound contrasts with meta-substituted analogs like 3-(4-aminophenyl)benzonitrile . Ortho substitution may enhance steric hindrance, affecting binding in biological systems or crystal packing.
Functional Group Variations: Fluorine in 4-(Aminomethyl)-2-fluorobenzonitrile and 4-[(2-fluorophenyl)amino]benzonitrile alters electronic density, improving metabolic stability and bioavailability—critical in drug design . Conjugated systems in 2-(4-(4-Cyanostyryl)styryl)benzonitrile enable fluorescence, making it suitable for optical applications .
Core Structure Differences :
- Compounds like 2-[(4-Fluorophenyl)sulfanyl]acetonitrile replace the benzonitrile core with acetonitrile, reducing aromaticity and altering solubility .
Synthetic Utility :
- The target compound’s primary amine and sulfanyl bridge offer sites for further functionalization (e.g., amidation, oxidation to sulfones), whereas halogenated analogs () are tailored for nucleophilic substitution.
Biological Activity
2-[(4-Aminophenyl)sulfanyl]benzonitrile, with the molecular formula , is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features both amino and sulfanyl functional groups, which are crucial for its interaction with biological systems.
The compound can be synthesized through nucleophilic aromatic substitution, typically involving the reaction of 4-aminothiophenol with 2-chlorobenzonitrile under basic conditions. Common solvents for this reaction include dimethylformamide (DMF) with potassium carbonate as a base. The synthesis process is essential for producing high-purity compounds for biological testing.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the amino and sulfanyl groups allows for the formation of hydrogen bonds, which can significantly influence the activity and function of target molecules.
Biological Activities
Research indicates that this compound exhibits promising antimicrobial and anticancer properties. Below are summarized findings from various studies:
Antimicrobial Activity
- Study Findings : In vitro tests have shown that this compound possesses significant antimicrobial activity against a range of bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential enzymatic processes.
- Case Study : A study reported an IC50 value (the concentration required to inhibit 50% of the microbial growth) indicating effective potency against Gram-positive bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections.
Anticancer Activity
- Research Overview : Several studies have explored the anticancer properties of this compound. It has been shown to induce apoptosis (programmed cell death) in various cancer cell lines.
- Mechanism : The compound may exert its anticancer effects by inhibiting specific signaling pathways involved in cell proliferation and survival. For instance, it has been observed to downregulate the expression of oncogenes while upregulating tumor suppressor genes.
- Case Study : In a comparative study, the compound demonstrated a significant reduction in tumor growth in animal models when administered at therapeutic doses .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds was conducted. The following table summarizes key differences:
| Compound Name | Structure Variations | Biological Activity |
|---|---|---|
| This compound | Amino and sulfanyl groups present | Antimicrobial, Anticancer |
| 2-[(2-Aminophenyl)sulfanyl]benzonitrile | Amino group in ortho position | Limited data on activity |
| 4-[(4-Aminophenyl)sulfanyl]benzonitrile | Sulfanyl group in para position | Potentially similar activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
